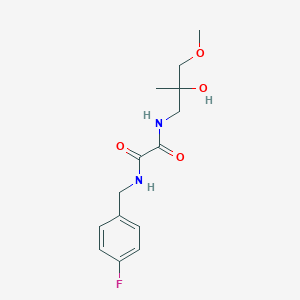

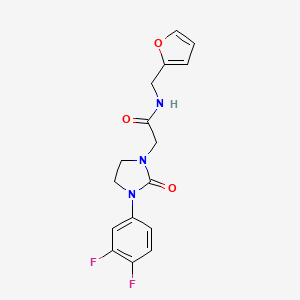

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

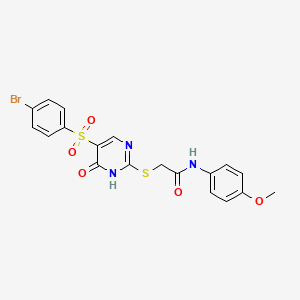

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a small molecule inhibitor that targets a specific protein, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleoside Transport

A study investigated the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, focusing on compounds with substituted benzyl groups to find compounds with lower polarity. The research found that certain substitutions resulted in a lower affinity for the nucleoside transport protein ENT1, except for the 2-hydroxyl substitution, which showed a higher affinity due to hydrogen bonding. This highlights the compound's potential in modifying nucleoside transport activity through structural modifications (Tromp et al., 2004).

Orexin-1 Receptor Mechanisms in Binge Eating

Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption utilized similar compounds to explore the effects of selective antagonism on binge eating behavior in rats. This indicates the compound's relevance in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).

Metabolism and Disposition Studies

A study focused on the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy. It highlighted the use of compounds with the N-(4-fluorobenzyl) moiety to investigate the metabolic fate and excretion balance, providing insights into the pharmacokinetics and metabolic pathways of these inhibitors (Monteagudo et al., 2007).

Selective Separation of Aqueous Sulphate Anions

Another study explored the potential of ligands similar to the compound for the selective separation of sulphate anions via crystallization. This work demonstrates the compound's applicability in selective ion recognition and separation processes, which could have implications for environmental and analytical chemistry (Luo et al., 2017).

Biological Activity of Fluorinated Nucleosides

Research on the synthesis and biological activity of fluorinated nucleosides, including derivatives similar to the discussed compound, has shown significant activity against various viruses. This underscores the potential therapeutic applications of such compounds in antiviral treatments (Shortnacy-fowler et al., 1999).

Na+/Ca2+ Exchange Inhibition for Neuronal Protection

A novel Na+/Ca2+ exchange (NCX) inhibitor study highlighted the pharmacological properties of compounds, including those with a similar structure to the one . This research indicates potential therapeutic applications for neurological protection, particularly in conditions of hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDDURLVWEGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

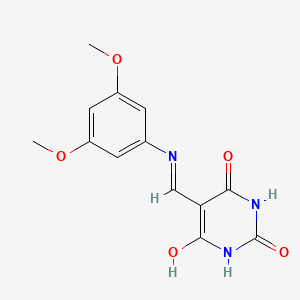

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)

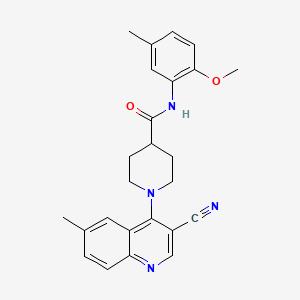

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)

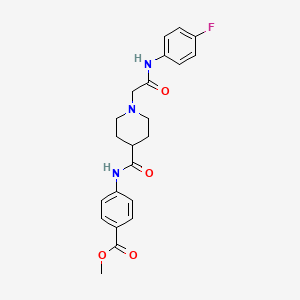

![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)